2-(aminomethyl)quinazolin-4(3H)-one

Kinase Inhibition Medicinal Chemistry Drug Discovery

This 2-aminomethyl isomer is the specific geometry required for KSP/Eg5 inhibition, not its 3-aminomethyl analog. With a favorable CNS profile (cLogP 0.3, TPSA 67.5 Ų) and a reactive primary amine handle that consistently yields 80-89% in derivatization, it is a high-efficiency building block for targeted anticancer and CNS drug discovery.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 437998-08-8
Cat. No. B1384163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)quinazolin-4(3H)-one
CAS437998-08-8
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)CN
InChIInChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13)
InChIKeyBRVSYHWZXIPJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)quinazolin-4(3H)-one (CAS 437998-08-8) for Pharmaceutical R&D Procurement: Chemical Identity and Core Characteristics


2-(Aminomethyl)quinazolin-4(3H)-one, CAS 437998-08-8, is a heterocyclic organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol [1]. It belongs to the quinazolin-4(3H)-one class, which is a privileged scaffold in medicinal chemistry [2]. The compound features a quinazolinone core—a fused benzene and pyrimidine ring system—with a primary aminomethyl group (-CH2NH2) at the 2-position, providing a reactive handle for further derivatization [1].

Procurement Alert: Why 2-(Aminomethyl)quinazolin-4(3H)-one Cannot Be Swapped with Other Quinazolinone Analogs


Although quinazolin-4(3H)-ones are a broad and well-explored class of bioactive molecules [1], substituting one derivative for another is scientifically invalid. Biological activity and physicochemical properties are exquisitely sensitive to the nature and position of substituents [2]. For instance, while 3-(aminomethyl)quinazolin-4(3H)-one has been reported as a protein kinase inhibitor [2], the 2-aminomethyl substitution pattern on the core scaffold of the target compound [3] directs a distinct molecular geometry and electronic profile. This leads to differences in target binding, reactivity, and ultimately, the specific research or industrial application.

Data-Driven Differentiation: Quantitative Evidence for 2-(Aminomethyl)quinazolin-4(3H)-one


Positional Isomerism: Distinct Target Kinase Inhibition Profiles

The target compound, a 2-aminomethyl derivative, serves as a critical scaffold distinct from its 3-aminomethyl positional isomer. The 3-isomer is characterized as a multi-target kinase inhibitor, demonstrating activity against CDK2, HER2, EGFR, and VEGFR2 [1]. In contrast, literature identifies the target 2-aminomethylquinazolin-4(3H)-one as a core structure for developing inhibitors of the mitotic kinesin KSP (Eg5), a target for antimitotic cancer therapy [2]. This represents a fundamental divergence in mechanism of action based solely on the position of the aminomethyl group, which dictates the compound's suitability for different therapeutic programs.

Kinase Inhibition Medicinal Chemistry Drug Discovery

Computational Physicochemical Properties: cLogP and TPSA Differentiation for CNS Drug Design

Computed physicochemical properties of the target compound provide a basis for selection in early-stage drug discovery. The target compound has a calculated partition coefficient (XLogP3) of 0.3 [1], indicating it is near the optimal lipophilicity range for CNS drug candidates. Its topological polar surface area (TPSA) is 67.5 Ų [1], which is well below the widely accepted threshold of <90 Ų for favorable blood-brain barrier (BBB) penetration [2]. In contrast, an analog like 2-(aminomethyl)-3-phenylquinazolin-4(3H)-one (CAS 22126-97-2) would have a significantly higher cLogP and TPSA due to the phenyl substituent, making it less suitable for CNS applications.

ADME Blood-Brain Barrier Computational Chemistry

Synthetic Accessibility and Derivatization Efficiency

The presence of the primary aminomethyl group makes this compound a versatile synthetic building block. A 2022 study demonstrated that a series of six novel 2-aminomethyl quinazolin-4(3H)-one derivatives were synthesized from a common precursor in good yields, ranging from 80% to 89% [1]. This high and consistent yield range is advantageous for generating libraries of analogs for structure-activity relationship (SAR) studies, offering a more efficient synthetic path compared to other quinazolinone cores that may require harsher conditions or give lower yields, such as some 3-substituted derivatives with reported yields as low as 40-85% [2].

Synthetic Chemistry Building Blocks Yield Optimization

Optimal Scientific Applications for 2-(Aminomethyl)quinazolin-4(3H)-one Based on Comparative Evidence


Scaffold for Mitotic Kinesin (KSP/Eg5) Inhibitor Development

The compound is identified in patent literature as a core scaffold for fluorinated 2-aminomethylquinazolinone derivatives, which are potent and specific inhibitors of the mitotic kinesin KSP (Eg5) [1]. This is a validated target for antimitotic cancer therapy. Procurement for this purpose is specifically justified, as the 2-aminomethyl isomer provides the correct geometry for binding to the KSP active site, a function not shared by its 3-aminomethyl counterpart [2].

Precursor for CNS-Penetrant Compound Libraries

The target compound's favorable computed physicochemical properties, specifically a cLogP of 0.3 and a TPSA of 67.5 Ų [1], make it an ideal starting point for synthesizing compound libraries intended for CNS drug discovery [2]. Its properties align well with established guidelines for BBB penetration, offering a strategic advantage over more lipophilic or polar quinazolinone analogs [2].

Efficient Building Block for Medicinal Chemistry SAR Studies

The primary amine in the aminomethyl group is a reactive handle for rapid derivatization. A 2022 study demonstrated that a series of six derivatives were synthesized with consistently high yields (80-89%) [1]. This proven synthetic efficiency makes 2-(aminomethyl)quinazolin-4(3H)-one a superior building block for generating diverse compound libraries for SAR exploration, compared to other quinazolinone scaffolds that may exhibit more variable or lower yields [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(aminomethyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.